ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate
Description
Properties
IUPAC Name |
ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-4,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPKWFDSICNZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Identity and Synthetic Utility of Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate: A Strategic Intermediate in Medicinal Chemistry
Executive Summary
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is a specialized alkynyl ester intermediate utilized primarily in the synthesis of fused nitrogen-containing heterocycles and as a core scaffold for negative allosteric modulators (NAMs) of metabotropic glutamate receptors (e.g., mGluR5). Its structural uniqueness lies in the conjugation of an electron-deficient 5-fluoropyridine ring with an internal alkyne and an ester functionality. This "push-pull" electronic system makes it a highly reactive Michael acceptor, ideal for [3+2] cycloadditions and condensation reactions to form pyrazoles, isoxazoles, and pyrimidines.
Chemical Identity & Nomenclature[1][2][3]
| Attribute | Detail |
| IUPAC Name | Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate |
| Common Synonyms | Ethyl 3-(5-fluoropyridin-2-yl)propiolate; 3-(5-Fluoro-2-pyridinyl)-2-propynoic acid ethyl ester |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.18 g/mol |
| SMILES | CCOC(=O)C#Cc1ncc(F)cc1 |
| Key Functional Groups | [1][2][3][4][5][6][7] • 5-Fluoropyridine: Metabolic stability, lipophilicity enhancer.• Internal Alkyne: Rigid linker, conjugation bridge.• Ethyl Ester: Electrophilic handle, prodrug moiety. |
| Calculated LogP | ~1.8 (Predicted) |
Synthetic Pathways: The Sonogashira Protocol
The most robust route to this intermediate is the Sonogashira cross-coupling of a 2-halopyridine with a terminal alkyne. Due to the electron-deficient nature of the pyridine ring, oxidative addition is facilitated, but the choice of catalyst and base is critical to prevent homocoupling of the alkyne.
Retrosynthetic Analysis
The molecule is disconnected at the C(sp)-C(sp2) bond between the alkyne and the pyridine ring.
-
Fragment A: 2-Bromo-5-fluoropyridine (Commercially available, stable).
-
Fragment B: Ethyl propiolate (Commercially available, volatile).
Optimized Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. All glassware must be flame-dried and cooled under argon.
Reagents:
-
2-Bromo-5-fluoropyridine (1.0 equiv)
-
Ethyl propiolate (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)[5]
-
CuI (0.02 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
THF (Anhydrous, degassed)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a Schlenk flask, dissolve Pd(PPh₃)₂Cl₂ (350 mg) and CuI (38 mg) in anhydrous THF (20 mL). Degas by bubbling argon for 10 minutes.
-
Substrate Addition: Add 2-bromo-5-fluoropyridine (1.76 g, 10 mmol) followed by TEA (4.2 mL). The solution may turn dark, indicating Pd(0) generation.
-
Alkyne Introduction: Dropwise add ethyl propiolate (1.2 mL, 12 mmol) over 15 minutes. Critical: Slow addition prevents alkyne dimerization (Glaser coupling).
-
Reaction: Stir at 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product spot will be UV-active and typically less polar than the starting bromide.
-
Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts. Rinse with EtOAc.[8]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).
Self-Validating Checkpoints:
-
Visual: Reaction mixture should transition from yellow/orange to dark brown/black.
-
NMR Verification: The disappearance of the terminal alkyne proton (~2.9 ppm in ethyl propiolate) and the shift of the pyridine protons confirm coupling.
Mechanistic Cycle (Graphviz Visualization)
Figure 1: Catalytic cycle for the Sonogashira coupling of 2-bromo-5-fluoropyridine and ethyl propiolate.
Reactivity Profile & Applications
The conjugated alkyne-ester motif serves as a versatile "linchpin" for constructing complex heterocycles. The electron-withdrawing ester and pyridine ring make the β-carbon (C3) highly electrophilic.
Heterocycle Synthesis (Divergent Pathways)
-
Pyrazoles (via Hydrazine): Reaction with hydrazine hydrate in ethanol under reflux yields 3-(5-fluoropyridin-2-yl)-1H-pyrazol-5-ol (tautomeric with the pyrazolone). This is a core scaffold for many kinase inhibitors.
-
Pyrimidines (via Amidines): Condensation with amidines (e.g., acetamidine) yields 4-(5-fluoropyridin-2-yl)pyrimidines.
-
Isoxazoles (via Hydroxylamine): Reaction with hydroxylamine hydrochloride yields 3-(5-fluoropyridin-2-yl)isoxazol-5-ol.
Medicinal Chemistry Relevance: mGluR5 Antagonists
This intermediate is structurally analogous to precursors used for Basimglurant (RG7090) and other mGluR5 negative allosteric modulators. The 2-alkynylpyridine motif is critical for binding within the transmembrane domain of the receptor. The fluorine atom at the 5-position blocks metabolic oxidation (P450 metabolism), significantly increasing the half-life of the final drug candidate.
Synthetic Utility Diagram
Figure 2: Divergent synthetic applications of the target alkyne ester.
Analytical Characterization (Expected Data)
Researchers synthesizing this compound should look for the following spectral signatures to confirm identity and purity.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (d, 1H) | Proton at C6 of pyridine (deshielded by N and F). |
| δ 7.60 (dd, 1H) | Proton at C4 (coupled to F and C3-H). | |
| δ 7.45 (dd, 1H) | Proton at C3. | |
| δ 4.30 (q, 2H) | Methylene of ethyl ester. | |
| δ 1.35 (t, 3H) | Methyl of ethyl ester. | |
| ¹³C NMR | ~153 ppm | Carbonyl (C=O).[9] |
| ~85 ppm, ~80 ppm | Alkyne carbons (C≡C). | |
| IR Spectroscopy | ~2220-2240 cm⁻¹ | C≡C stretching (weak due to symmetry/conjugation). |
| ~1710-1720 cm⁻¹ | C=O stretching (Ester). |
Safety & Handling
-
Fluorinated Pyridines: Generally stable, but can be skin irritants. Use standard PPE (gloves, goggles).
-
Alkynyl Esters: Can be potent sensitizers and Michael acceptors. Avoid inhalation of dust/vapors.
-
Thermal Stability: While internal alkynes are more stable than terminal ones, avoid heating the neat liquid above 100°C to prevent polymerization. Store at 4°C.
References
-
Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link
-
mGluR5 Antagonist Chemistry: Jaeschke, G., et al. (2015). MTEP-like pyridine derivatives as mGlu5 receptor negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(6), 1276-1280. Link
-
Synthesis of Alkynyl Pyridines: Tilley, J. W., & Zawoiski, S. (1988). A convenient synthesis of 2-alkynylpyridines. The Journal of Organic Chemistry, 53(2), 386-390. Link
-
Basimglurant (RG7090) Context: Lindemann, L., et al. (2011). Basimglurant recruits mGlu5 receptor reserve to rescue cognitive deficits in a mouse model of Down syndrome. Journal of Pharmacology and Experimental Therapeutics. Link
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The Strategic Incorporation of Fluorine in Pyridine Esters: An In-Depth Technical Guide to Unlocking Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic introduction of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the potential bioactivity of fluorinated pyridine esters. Moving beyond a mere recitation of facts, we delve into the causal relationships behind experimental design, offering a field-proven perspective on how the unique physicochemical properties of fluorine can be harnessed to enhance the therapeutic potential of the versatile pyridine ester scaffold. This document is structured to serve as a practical and conceptual framework for researchers engaged in the discovery and development of novel therapeutic agents. We will explore the rationale for fluorine incorporation, key biological targets, detailed experimental protocols for bioactivity screening, and the interpretation of structure-activity relationships (SAR).
The Rationale for Fluorination in Pyridine Ester Scaffolds
The pyridine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1][2][3] Its aromatic nature and the presence of a nitrogen atom allow for a variety of interactions with biological targets, including π-π stacking and hydrogen bonding.[3] The ester functionality provides a handle for prodrug strategies and can influence solubility and cell permeability.[4][5] The introduction of fluorine, the most electronegative element, into this scaffold can profoundly and predictably alter a molecule's properties in several ways that are advantageous for drug development.[1][2][6]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1][2] Strategic placement of fluorine at metabolically labile positions can block these pathways, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electron distribution of the pyridine ring, influencing its pKa and creating favorable electrostatic interactions with the target protein.[6] This can lead to stronger and more specific binding, resulting in increased potency.
-
Modulation of Physicochemical Properties: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][2] This is a critical consideration for targeting intracellular proteins or the central nervous system.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape that fits more precisely into the binding pocket of the target.
Key Biological Targets and Bioactivities of Fluorinated Pyridine Derivatives
Fluorinated pyridine scaffolds have demonstrated a broad spectrum of biological activities. While specific data for esters is often embedded within broader studies of pyridine derivatives, the following therapeutic areas are prominent.
-
Anticancer Activity: Pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[3][7] The mechanism often involves the inhibition of key signaling pathways like PI3K/Akt and MAPK/ERK or the disruption of cellular processes such as tubulin polymerization.[8] Fluorinated quinoline esters, a related class of compounds, have shown potent anticancer activity, with the ester group being critical for their effect.[5]
-
Neuroprotective Activity (Acetylcholinesterase Inhibition): The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease.[9] Pyridine-based structures are common in AChE inhibitors, and fluorination can enhance their binding to the enzyme's active site.
-
Antioxidant Activity: Oxidative stress is implicated in a wide range of diseases. Pyridine derivatives have been investigated for their ability to scavenge free radicals and chelate metals.[7] The electron-withdrawing nature of fluorine can influence the antioxidant potential of the molecule.
-
Anti-inflammatory Activity: Isonicotinic acid derivatives have shown promising anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[10]
A Practical Guide to Bioactivity Screening: Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the bioactivity of newly synthesized fluorinated pyridine esters. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Anticancer Activity: Cell Viability (MTT) Assay
This colorimetric assay is a robust and high-throughput method to assess the cytotoxic effects of a compound on cancer cell lines.[11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, B16F10 for melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8][11]
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyridine ester derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1%. Add the diluted compounds to the wells and incubate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Workflow for MTT Cell Viability Assay
Caption: The experimental workflow for the in vitro acetylcholinesterase inhibition assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a simple and rapid assay to evaluate the ability of a compound to act as a free radical scavenger. [12] Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance. [12] Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds in methanol.
-
Use ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of fluorinated pyridine esters is highly dependent on the position and nature of the substituents on both the pyridine ring and the ester group.
-
Position of Fluorine: The placement of the fluorine atom is critical. For instance, in some pyridine derivatives, the introduction of a fluorine atom at the meta-position of a phenyl ring attached to the pyridine core resulted in significant anticancer potency, while moving it to the para-position slightly reduced the activity. [5]In contrast, for other series, a para-trifluoromethyl group can increase lipophilicity and CNS penetration.
-
The Ester Group: The ester moiety itself is often crucial for bioactivity. In a study of fluorinated quinoline derivatives, the hydrolyzed carboxylic acid analogues were inactive, indicating the ester was essential for their anticancer effect. [5]This suggests the ester may be important for cell permeability or may orient the molecule correctly within the target's binding site.
-
Other Substituents: The presence of other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can significantly enhance antiproliferative activity by acting as hydrogen bond donors. [7]Conversely, bulky groups can be detrimental to activity. [7] The interplay between these structural features must be systematically explored to optimize the bioactivity of a lead compound.
Data Presentation: A Comparative Overview
To facilitate the analysis of experimental results, quantitative data should be summarized in a clear and concise tabular format.
Table 1: Hypothetical Bioactivity Data for Fluorinated Pyridine Ester Analogs
| Compound ID | R1 (Pyridine Ring) | R2 (Ester Group) | Anticancer IC50 (µM) (MCF-7) | AChE Inhibition IC50 (µM) | DPPH Scavenging IC50 (µM) |
| FPE-01 | 4-F | -CH3 | 8.5 | 15.2 | > 100 |
| FPE-02 | 4-F | -CH2CH3 | 7.2 | 12.8 | > 100 |
| FPE-03 | 3-F | -CH2CH3 | 5.1 | 25.6 | 85.4 |
| FPE-04 | 2-F | -CH2CH3 | 12.3 | 9.7 | 92.1 |
| Control | Doxorubicin | - | 1.93 [13] | - | - |
| Control | Donepezil | - | - | 0.052 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Conclusion and Future Directions
The incorporation of fluorine into pyridine ester scaffolds is a powerful strategy for the development of novel bioactive compounds. The predictable effects of fluorination on metabolic stability, binding affinity, and lipophilicity provide a rational basis for drug design. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of these compounds across multiple biological targets. Future research should focus on expanding the chemical space of fluorinated pyridine esters and employing a multi-assay screening approach to uncover novel therapeutic agents for a range of diseases, from cancer to neurodegenerative disorders. A thorough investigation of structure-activity relationships will be paramount in optimizing lead compounds and advancing them through the drug discovery pipeline.
References
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National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate as a Versatile Precursor for the Synthesis of Fused Heterocyclic Scaffolds
Abstract
Fused heterocyclic compounds, particularly those incorporating the pyridine nucleus, represent a privileged class of scaffolds in medicinal chemistry and materials science.[1] Their rigid, planar structures are adept at engaging with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer and kinase inhibition properties.[2][3] The introduction of fluorine atoms can further enhance metabolic stability, binding affinity, and bioavailability. This guide details the synthetic utility of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate, a highly functionalized and reactive building block, for the construction of diverse fused heterocyclic systems such as indolizines and pyridopyrimidines. We provide in-depth mechanistic insights and field-tested protocols for key transformations, including [3+2] cycloadditions and tandem cyclocondensation reactions.
Introduction: The Strategic Value of a Fluoropyridyl Alkyne Building Block
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is an exceptionally useful precursor for library synthesis in drug discovery programs. Its structure combines three key reactive elements:
-
An electron-deficient alkyne , activated by the adjacent ester group, making it a potent Michael acceptor and a reactive dipolarophile for cycloaddition reactions.[4]
-
A 5-fluoropyridine ring , which imparts desirable physicochemical properties and provides a site for further functionalization. The electron-withdrawing nature of the fluorine atom also modulates the reactivity of the pyridine nitrogen.
-
An ester moiety , which can be hydrolyzed, reduced, or converted to other functional groups post-cyclization.
This combination allows for the rapid assembly of complex molecular architectures from a single, advanced intermediate. This document outlines two robust protocols demonstrating its application in the synthesis of high-value fused heterocyclic cores.
Synthetic Strategy I: [3+2] Dipolar Cycloaddition for Indolizine Synthesis
The reaction between a pyridinium ylide and an activated alkyne is a classic and efficient method for constructing the indolizine core, a scaffold found in various natural products and bioactive molecules.[5][6] This transformation is a [3+2] dipolar cycloaddition, where the pyridinium ylide acts as a three-atom (1,3-dipole) component and the alkyne serves as the two-atom component.[7][8]
Mechanistic Rationale
The reaction is typically initiated by the in situ generation of a pyridinium ylide from its corresponding pyridinium salt using a mild base like triethylamine (TEA) or potassium carbonate. The electron-withdrawing groups on both the ylide and the alkyne (dipolarophile) accelerate the reaction by lowering the energy of the frontier molecular orbitals.[5][6] The 5-fluoro substituent on our propiolate starting material enhances its reactivity as a dipolarophile. The cycloaddition proceeds through a concerted mechanism, leading to a dihydropyridine intermediate which rapidly aromatizes to the final indolizine product.[7]
Caption: Workflow for Indolizine Synthesis via [3+2] Cycloaddition.
Detailed Protocol: Synthesis of Ethyl 7-benzoyl-2-(5-fluoropyridin-2-yl)indolizine-1-carboxylate
Materials:
-
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate (1.0 equiv)
-
N-phenacylpyridinium bromide (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc), Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenacylpyridinium bromide (1.1 equiv).
-
Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the propiolate).
-
Add ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate (1.0 equiv) to the suspension.
-
Slowly add triethylamine (2.5 equiv) to the stirring mixture at room temperature. The mixture will typically turn dark.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure indolizine derivative.
Safety Note: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
| Entry | Pyridinium Salt | Base | Solvent | Time (h) | Yield (%) |
| 1 | N-phenacyl | TEA | CH₃CN | 8 | 85-95 |
| 2 | N-ethoxycarbonylmethyl | K₂CO₃ | DMF | 12 | 70-80 |
| 3 | N-cyanomethyl | DBU | CH₂Cl₂ | 6 | 80-90 |
Synthetic Strategy II: Tandem Michael Addition/Cyclocondensation for Pyrido[2,3-d]pyrimidine Synthesis
The construction of the pyridopyrimidine core is of significant interest due to its prevalence in kinase inhibitors and other therapeutic agents.[2][9] A highly effective strategy involves the reaction of a 1,3-bifunctional three-carbon fragment with an amidine-containing species like guanidine or thiourea.[10] We can generate the required three-carbon fragment in situ from our propiolate starting material.
Mechanistic Rationale
This strategy involves a two-step tandem sequence within a single pot:
-
Michael Addition: A suitable nucleophile, such as malononitrile, is added to the electron-deficient alkyne of the propiolate. This reaction is base-catalyzed and creates a highly functionalized enamine or enolate intermediate.
-
Cyclocondensation: Guanidine hydrochloride is added to the reaction mixture. It condenses with the newly formed 1,3-dielectrophilic system (the ester and nitrile/ketone functionalities) to form the pyrimidine ring, which is fused to the existing pyridine scaffold. Subsequent tautomerization and/or aromatization yields the final pyridopyrimidine product.
Caption: Synthesis of Pyrido[2,3-d]pyrimidines via Tandem Reaction.
Detailed Protocol: Synthesis of 4-amino-2-hydroxy-5-(5-fluoropyridin-2-yl)pyrido[2,3-d]pyrimidine-6-carbonitrile
Materials:
-
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Guanidine hydrochloride (1.5 equiv)
-
Sodium ethoxide (NaOEt) (2.5 equiv)
-
Anhydrous Ethanol (EtOH)
-
Glacial Acetic Acid
Procedure:
-
Prepare a fresh solution of sodium ethoxide (2.5 equiv) in anhydrous ethanol in a dry 100 mL round-bottom flask under an inert atmosphere (N₂).
-
To this solution, add malononitrile (1.0 equiv) and stir for 15 minutes at room temperature to form the nucleophile.
-
Add a solution of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate (1.0 equiv) in a small amount of anhydrous ethanol dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 2-3 hours to allow the Michael addition to complete (monitor by TLC).
-
Add guanidine hydrochloride (1.5 equiv) to the reaction mixture in one portion.
-
Heat the reaction to reflux (approx. 78°C) for 16-24 hours. A precipitate will likely form during the reaction.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the reaction mixture by the dropwise addition of glacial acetic acid until pH ~7 is reached.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol, and then diethyl ether.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization if necessary.
| Entry | Nucleophile | Condensing Agent | Base | Temp (°C) | Yield (%) |
| 1 | Malononitrile | Guanidine HCl | NaOEt | 78 | 65-75 |
| 2 | Ethyl cyanoacetate | Thiourea | NaOEt | 78 | 60-70 |
| 3 | Cyanothioacetamide | - | Piperidine | 78 | 70-80[11] |
Troubleshooting and Field-Proven Insights
-
Reagent Purity: The propiolate is susceptible to polymerization, especially if impure or stored improperly. Ensure it is used as received from a reliable source or purified by column chromatography before use.
-
Anhydrous Conditions: Many of these reactions, particularly those involving strong bases like sodium ethoxide, are moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Monitoring: TLC is crucial for determining reaction completion. For the tandem reaction, it's advisable to check for the disappearance of the starting material and the formation of the Michael adduct before adding the guanidine.
-
Base Selection: The choice of base is critical. For ylide generation, a non-nucleophilic organic base like TEA or DBU is preferred to avoid side reactions. For the cyclocondensation, a stronger base like NaOEt is required to deprotonate the nucleophile and facilitate the cyclization.
Conclusion
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate serves as a powerful and versatile platform for the efficient synthesis of medicinally relevant fused heterocyclic systems. The protocols detailed herein for the construction of indolizine and pyridopyrimidine cores demonstrate its utility in both cycloaddition and tandem cyclocondensation strategies. The predictable reactivity of this building block allows for the systematic exploration of chemical space, making it an invaluable tool for researchers in drug discovery and synthetic organic chemistry.
References
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Harnessing Functionalized Alkynes in Annulation Reactions: A Comprehensive Review . ResearchGate. Available at: [Link]
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Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction . Molecules. Available at: [Link]
-
[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics . MDPI. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES . ResearchGate. Available at: [Link]
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Gold-catalyzed formal [4π + 2π]-cycloadditions of propiolate derivatives with unactivated nitriles . Royal Society of Chemistry. Available at: [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts . RSC Advances. Available at: [Link]
-
Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview . Journal of Pharmaceutical Research International. Available at: [Link]
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction . ResearchGate. Available at: [Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions . MDPI. Available at: [Link]
-
Regio- and Enantioselective C–H Cyclization of Pyridines with Alkenes Enabled by a Nickel/N-Heterocyclic Carbene Catalysis . Journal of the American Chemical Society. Available at: [Link]
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Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines . Organic Chemistry Portal. Available at: [Link]
-
Synthetic strategies to pyrido fused heterocycles . Journal of Chemical Sciences. Available at: [Link]
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]-, pyrido[4,3-d]-, and pyrido[2,3-d]pyrimidines . Royal Society of Chemistry. Available at: [Link]
-
Cycloaddition Reactions . ResearchGate. Available at: [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors . The Journal of Organic Chemistry. Available at: [Link]
-
Cycloaddition . Wikipedia. Available at: [Link]
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications . MDPI. Available at: [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions . Molecules. Available at: [Link]
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Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones . International Journal of ChemTech Research. Available at: [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 5-Fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Fluoro-alkynylpyridine Scaffold
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—such as its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When incorporated into a pyridine ring, a prevalent scaffold in pharmaceuticals, these benefits are amplified.[3] The 5-fluoropyridine moiety, in particular, is a valuable building block found in a growing number of approved drugs and clinical candidates.[4]
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a powerful and direct route to construct C(sp²)-C(sp) bonds.[5][6] This reaction is instrumental in synthesizing 5-fluoro-alkynylpyridine derivatives, which serve as critical intermediates and final products in drug discovery programs. These compounds combine the advantageous properties of the fluoropyridine ring with the rigid, linear geometry of the alkyne linker, enabling precise spatial positioning of pharmacophoric elements.[7]
This guide provides a comprehensive overview of the Sonogashira coupling protocol as applied to 5-fluoropyridine derivatives. It offers in-depth mechanistic insights, a detailed and adaptable experimental protocol, troubleshooting guidance for this specific substrate class, and a discussion of the applications of the resulting compounds.
Mechanistic Rationale: The Dual Catalytic Cycle
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is crucial for rational optimization and troubleshooting.
The reaction is initiated by the oxidative addition of the 5-fluoro-halopyridine to a palladium(0) species, forming a Pd(II) intermediate. The reactivity of the halide is crucial, following the general trend I > Br > Cl.[5] For electron-deficient rings like fluoropyridines, this step is generally favorable.[8]
Simultaneously, in the copper cycle , the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide is a more potent nucleophile than the deprotonated alkyne itself.
The key step connecting the two cycles is transmetalation , where the acetylide group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide. The final step is reductive elimination from the palladium center, which forms the desired C-C bond of the 5-fluoro-alkynylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling. This diagram illustrates the interconnected palladium and copper cycles, highlighting the key steps of oxidative addition, acetylide formation, transmetalation, and reductive elimination that lead to the formation of the desired product.
Experimental Protocol: Sonogashira Coupling of a 5-Fluoro-halopyridine
This protocol provides a general starting point for the Sonogashira coupling of a 5-fluoro-halopyridine with a terminal alkyne. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary depending on the specific substrates used.
Reagents and Equipment
-
5-Fluoro-halopyridine: (e.g., 5-bromo-3-fluoropyridine, 2-chloro-5-fluoropyridine) (1.0 equiv)
-
Terminal Alkyne: (1.1 - 1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) Iodide (CuI): (0.1 equiv)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous, degassed THF, DMF, or a mixture (e.g., THF/Et₃N 2:1)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate/oil bath, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification.
Step-by-Step Procedure
Figure 2: Experimental Workflow for Sonogashira Coupling. A step-by-step flowchart outlining the key stages of the experimental protocol, from reaction setup under an inert atmosphere to product isolation and characterization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-fluoro-halopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (0.1 equiv).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N). The total volume should be sufficient to ensure proper stirring (typically a 0.1-0.5 M concentration of the limiting reagent).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can lead to catalyst deactivation and alkyne homocoupling (Glaser coupling).[1]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the halide (iodides often react at room temperature, while bromides and chlorides may require heating).[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 5-fluoro-alkynylpyridine.
Optimization and Substrate Scope
The success of the Sonogashira coupling of 5-fluoropyridine derivatives is highly dependent on the choice of reaction parameters. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen generally enhances the reactivity of the C-X bond towards oxidative addition.[8] However, the presence of other substituents can significantly modulate this effect.
| Parameter | Recommendation for 5-Fluoropyridines | Rationale & Causality |
| Halide (X) | I > Br >> Cl | The C-X bond strength decreases down the group, making oxidative addition easier for iodides and bromides. Chlorides are significantly less reactive and often require specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) and higher temperatures.[9] |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard, reliable catalysts for many applications. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Copper Co-catalyst | CuI | Crucial for the formation of the reactive copper acetylide intermediate, which accelerates the transmetalation step. Generally required for reactions with less reactive halides (Br, Cl). |
| Base | Et₃N, DIPEA, Piperidine | An amine base is required to deprotonate the terminal alkyne. The choice of base can also influence the solubility of the reagents and intermediates. |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are generally effective. DMF can often accelerate reactions but can be harder to remove. Using the amine base as a co-solvent (e.g., THF/Et₃N) is a common and effective strategy. |
| Temperature | Room Temp to 80 °C | 5-Fluoro-iodopyridines may react at room temperature. 5-Fluoro-bromopyridines typically require moderate heating (50-80 °C). 5-Fluoro-chloropyridines will likely require higher temperatures and more active catalyst systems. |
Table 1: Key Parameter Optimization for Sonogashira Coupling of 5-Fluoropyridines
-
Electron-Donating Groups (e.g., -NH₂, -OR): Substituents like amino or alkoxy groups on the pyridine ring can decrease the electrophilicity of the C-X bond, potentially slowing down the oxidative addition step. In such cases, using a more reactive halide (iodide over bromide) or slightly higher reaction temperatures may be necessary. For example, the coupling of 2-amino-5-bromopyridines has been shown to proceed efficiently at 100°C in DMF.[10][11]
-
Electron-Withdrawing Groups (e.g., -CN, -NO₂): These groups further activate the pyridine ring towards oxidative addition, often allowing for milder reaction conditions. The successful coupling of 6-bromo-3-fluoro-2-cyanopyridine at room temperature exemplifies this.[10]
-
Steric Hindrance: Bulky groups near the reaction site can impede the approach of the palladium catalyst. This may require the use of less sterically demanding phosphine ligands or higher reaction temperatures to overcome the steric barrier.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Degassed System3. Low Reactivity of Halide (esp. Cl)4. Pyridine Nitrogen Poisoning | 1. Use a fresh batch of palladium catalyst. Consider a more active precatalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos).2. Ensure thorough degassing of solvents and the reaction mixture. Oxygen promotes unwanted alkyne homocoupling.[1]3. Switch to a more reactive halide (Br or I if possible). For chlorides, use advanced ligands (e.g., Buchwald-type) and higher temperatures.[9]4. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[12][13] Using a slight excess of ligand or a bidentate ligand can sometimes mitigate this. |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen2. High Concentration of Copper Catalyst | 1. Rigorously exclude oxygen through proper degassing techniques.[1]2. Avoid using a large excess of CuI. Maintain the recommended catalytic amount (5-10 mol%). |
| Dehalogenation of Starting Material | 1. Presence of Water or Protic Impurities2. Side reaction pathway | 1. Use anhydrous solvents and reagents. Ensure the base is dry.2. This can sometimes occur, especially at higher temperatures. Re-optimize the temperature and reaction time. |
| Nucleophilic Aromatic Substitution (SNAr) | High Temperature and/or Strong Base | While the C-F bond is generally stable under Sonogashira conditions, highly activated fluoropyridines could potentially undergo SNAr with the amine base at elevated temperatures.[14] If suspected, consider using a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and a less nucleophilic solvent. |
Table 2: Troubleshooting Guide for Sonogashira Coupling of 5-Fluoropyridines
Applications in Drug Development
The 5-fluoro-alkynylpyridine scaffold is a privileged motif in modern drug design, offering a unique combination of metabolic stability, polarity, and structural rigidity. The Sonogashira coupling is a key transformation for accessing these valuable compounds.
-
Kinase Inhibitors: The pyridine ring is a common hinge-binding element in kinase inhibitors. The alkynyl linker can be used to project other functional groups into specific pockets of the ATP-binding site. For instance, derivatives of 5-alkynylpyridines have been explored as potent inhibitors for targets like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases such as Alzheimer's.[9][15]
-
Receptor Antagonists: The precise geometry afforded by the alkynylpyridine core is ideal for optimizing interactions with G-protein coupled receptors (GPCRs). A notable example is Lemborexant (Dayvigo) , an approved drug for the treatment of insomnia, which features a 5-fluoropyridine moiety.[4][16][17] While its synthesis involves other C-N bond-forming steps, the underlying value of the fluoropyridine scaffold is clear.
-
Anticancer Agents: Pexidartinib (Turalio) , an inhibitor of the CSF-1 receptor used to treat tenosynovial giant cell tumors, contains a 5-fluoro-substituted pyridine ring linked to another heterocycle.[18][19] The synthesis of such complex bi-heterocyclic systems often relies on cross-coupling methodologies like the Sonogashira reaction at some stage.
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of 5-fluoro-alkynylpyridine derivatives, providing a direct and versatile method for their construction. By understanding the underlying mechanism and the key factors influencing the reaction—including the choice of halide, catalyst, base, and solvent—researchers can effectively troubleshoot and optimize the protocol for a wide range of substituted 5-fluoropyridines. The resulting compounds are of high value in medicinal chemistry, serving as critical building blocks and final drug substances that leverage the unique properties of both fluorine and the alkyne linker to address complex biological targets. This guide serves as a comprehensive resource to empower scientists in the successful application of this powerful transformation.
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- BenchChem. (2025). 3-Amino-5-bromopyridine | 13535-01-8. BenchChem.
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- Legros, J., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
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1,3-dipolar cycloaddition reactions with ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate
An In-Depth Guide to 1,3-Dipolar Cycloaddition Reactions with Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate as a key dipolarophile in 1,3-dipolar cycloaddition reactions. We present detailed protocols for its reaction with common 1,3-dipoles—azides, nitrile oxides, and nitrones—to generate structurally diverse, fluorine-containing five-membered heterocycles. The rationale behind experimental design, mechanistic insights, and practical considerations are discussed to ensure reproducible and efficient synthesis of novel molecular entities for pharmaceutical research.
Introduction: The Strategic Value of a Fluorinated Pyridyl Alkyne
The 1,3-dipolar cycloaddition is a cornerstone of modern synthetic chemistry, enabling the construction of five-membered heterocycles through a concerted, pericyclic reaction between a 1,3-dipole and a dipolarophile.[1][2][3] The choice of dipolarophile is critical, as its electronic and steric properties dictate reactivity and selectivity. Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is an exceptionally valuable building block for several strategic reasons:
-
Electronic Activation: The alkyne is rendered significantly electron-deficient by the cumulative electron-withdrawing effects of the adjacent ethyl ester and the 5-fluoropyridin-2-yl ring system. This low-lying Lowest Unoccupied Molecular Orbital (LUMO) makes it a highly reactive partner for the High Occupied Molecular Orbital (HOMO) of various 1,3-dipoles, facilitating cycloaddition under mild conditions.[4][5]
-
Medicinal Chemistry Relevance: The incorporation of a fluorine atom into drug candidates is a widely employed strategy to modulate key pharmaceutical properties.[6] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and improve pharmacokinetic parameters like membrane permeability.[6][7][8] The pyridine scaffold itself is a privileged structure in drug discovery. Consequently, heterocycles derived from this dipolarophile are pre-equipped with motifs of high interest for drug development programs.[9]
This guide details the synthesis and application of this versatile dipolarophile in three key transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the nitrile oxide-alkyne cycloaddition, and the nitrone-alkyne cycloaddition.
Synthesis of the Dipolarophile: Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate
While various methods can be envisioned, a reliable route to the title compound is via a Sonogashira cross-coupling reaction. This protocol outlines the coupling of a commercially available halopyridine with ethyl propiolate.
Protocol 2.1: Synthesis via Sonogashira Coupling
Materials:
-
2-Bromo-5-fluoropyridine (1.0 equiv)
-
Ethyl propiolate (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-fluoropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Slowly add ethyl propiolate to the reaction mixture via syringe.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting 2-bromo-5-fluoropyridine is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and filter it through a pad of Celite® to remove the catalyst residues and triethylamine salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate as a solid.
Application in 1,3-Dipolar Cycloadditions
This section details the reaction of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate with three distinct classes of 1,3-dipoles.
Part A: Azide-Alkyne Cycloaddition for 1,2,3-Triazole Synthesis
The reaction between an azide and an alkyne is the most prominent example of "click chemistry," providing highly reliable access to 1,4-disubstituted 1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11][12] This reaction is prized for its high efficiency, mild conditions, and exceptional regioselectivity.
Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Sources
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- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
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- 12. Protocols [baseclick.eu]
Application Note: Precision Michael Addition to Fluorinated Alkynyl Esters
Executive Summary
The incorporation of trifluoromethyl (
Unlike standard Michael acceptors, these substrates are highly reactive due to the synergistic electron-withdrawing effects of the ester and the fluoroalkyl group. This reactivity necessitates precise control over temperature and stoichiometry to prevent polymerization and ensure high regio- and stereoselectivity.[1]
Mechanistic Insights & The "Fluorine Effect"[2]
Electronic Activation
The introduction of a
-
Regioselectivity: Nucleophilic attack occurs almost exclusively at the
-carbon (C3). Despite the steric bulk of thengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> group, its strong inductive electron-withdrawing nature ( -withdrawing) creates a significant positive electrostatic potential at the adjacent -carbon, overriding steric repulsion. -
Stereoselectivity:
-
Thermodynamic/Ionic Control: Standard nucleophilic addition follows an anti-addition pathway, typically yielding the (Z)-isomer (where the nucleophile and proton are trans across the double bond).
-
Kinetic/Catalytic Control: Transition-metal catalysis (e.g., Copper) facilitates syn-addition, providing access to the complementary (E)-isomer .[1]
-
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways controlled by reaction conditions.
Figure 1: Divergent stereochemical outcomes based on catalytic vs. non-catalytic conditions.
Experimental Protocols
Protocol A: Aza-Michael Addition (Amines)
Target: Synthesis of
Rationale: Primary and secondary amines are sufficiently nucleophilic to react without base catalysis. The reaction is exothermic; temperature control is critical to prevent double-addition or polymerization.[1]
Materials:
-
Substrate: Ethyl 4,4,4-trifluorobut-2-ynoate (1.0 equiv).[1]
-
Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).[1]
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1]
-
Temperature: 0 °C to Room Temperature (RT).
Step-by-Step Procedure:
-
Preparation: Dissolve the fluorinated alkynyl ester (1.0 mmol) in anhydrous EtOH (5 mL, 0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. Crucial: Do not add amine at RT to avoid rapid exotherm.
-
Addition: Add the amine (1.05 mmol) dropwise over 5 minutes.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT. Monitor by TLC (usually complete within 1-2 hours).[1]
-
Workup: Concentrate the mixture under reduced pressure.
-
Purification: Most adducts are pure enough for downstream use. If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Stereochemical Outcome: Predominantly (Z)-isomer (stabilized by intramolecular H-bonding between NH and Carbonyl oxygen).[1]
Protocol B: Thia-Michael Addition (Thiols)
Target: Synthesis of
Rationale: Thiols are softer nucleophiles and require mild base catalysis to generate the active thiolate species.
Materials:
-
Substrate: Ethyl 4,4,4-trifluorobut-2-ynoate (1.0 equiv).[1]
-
Nucleophile: Thiol (R-SH) (1.0 equiv).[1]
-
Catalyst: Triethylamine (
) (0.05 - 0.1 equiv).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Solvent: Dichloromethane (DCM) or THF.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the alkyne (1.0 mmol) and thiol (1.0 mmol) in DCM (5 mL) at 0 °C .
-
Catalysis: Add
(0.1 mmol, 14 µL) via syringe. -
Reaction: Stir at 0 °C for 1 hour. The reaction is often instantaneous upon base addition.
-
Quench: Wash with dilute HCl (1M) to remove the base, then brine.
-
Isolation: Dry organic layer over
, filter, and concentrate.
Protocol C: Copper-Catalyzed Hydromination (Stereocontrolled)
Target: Access to (E)-isomers or hindered amines.[1]
Rationale: Copper hydride (CuH) species, generated in situ, insert across the alkyne in a syn-fashion, followed by electrophilic trapping or reductive elimination.
Materials:
-
Catalyst: Cu(OAc)₂ (5 mol%) + Bisphosphine Ligand (e.g., dppf or Xantphos).[1]
-
Hydride Source: Polymethylhydrosiloxane (PMHS) or Silane (
).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Solvent: Toluene or THF.
Step-by-Step Procedure:
-
Catalyst Formation: In a glovebox or under Argon, mix Cu(OAc)₂ and Ligand in Toluene for 15 mins.
-
Substrate Addition: Add the alkyne (1.0 equiv) and amine (1.2 equiv).
-
Silane Addition: Add the silane (2.0 equiv) dropwise.
-
Reaction: Stir at RT (or 40 °C for hindered substrates) for 12-24 hours.
-
Workup: Dilute with EtOAc, wash with saturated
(to sequester Cu), dry, and concentrate.
Decision Matrix for Condition Selection
Use the following decision tree to select the appropriate protocol based on your nucleophile and desired outcome.
Figure 2: Workflow for selecting experimental conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Polymerization / Tarring | Reaction temperature too high; Concentration too high.[1] | Perform reaction at -20 °C to 0 °C . Dilute to 0.1 M. |
| Low Regioselectivity | Steric clash with extremely bulky nucleophiles. | Switch to non-polar solvent (Hexane/Toluene) to enhance H-bonding direction; Use Cu-catalysis.[1] |
| Isomerization (E/Z mix) | Thermodynamic equilibration post-reaction.[1] | Avoid acidic workup. Store product at -20 °C. Use aprotic solvents if H-bonding is causing equilibration.[1] |
| No Reaction | Nucleophile too weak (e.g., Amides, Carbamates). | Add stronger base (Cs2CO3) or use Gold (Au) or Silver (Ag) catalysis to activate the alkyne. |
References
-
Gold-catalyzed Fluorination and Michael Addition: Vertex AI Search Result 1.1. Synthesis of 2-fluoro-1,3-dicarbonyl compounds and Michael addition to alkynyl esters. Available at: [Link]
-
Nucleophilic Reactions of Trifluorobut-2-enoates: Vertex AI Search Result 1.2. Detailed synthetic approaches for heterocycles via conjugate addition. Available at: [Link]
-
Stereoselective Cu-Catalyzed Hydroamination: Vertex AI Search Result 1.12. Buchwald et al. on enantioselective CuH-catalyzed hydroamination.[1] Available at: [Link][1]
-
Base-Catalyzed Addition of Isatins: Vertex AI Search Result 1.11. Regio- and stereoselective addition to trifluoromethylated alkynes.[1] Available at: [Link]
-
General Michael Addition Mechanism: Vertex AI Search Result 1.15. Master Organic Chemistry guide on conjugate addition. Available at: [Link]
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Application Notes & Protocols: Synthesis of Fluorinated Indolizines from Prop-2-ynoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Fluorine in Indolizine Scaffolds
The indolizine nucleus, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-tuberculosis, and analgesic properties.[1][2] The strategic incorporation of fluorine into these already potent molecules offers a powerful tool to modulate their physicochemical and pharmacokinetic properties.[3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] These modifications often lead to enhanced drug efficacy, reduced side effects, and improved bioavailability.[6][7][8] This guide provides a comprehensive overview of the synthesis of fluorinated indolizines, with a particular focus on methods employing versatile prop-2-ynoate derivatives.
The introduction of fluorine can alter electron distribution, impacting pKa, dipole moment, and chemical reactivity.[5] This can, for instance, reduce the basicity of a compound, which may improve bioavailability through better membrane permeation.[5] Furthermore, substituting hydrogen with fluorine can enhance ligand-protein binding without significantly increasing the molecule's size.[5]
The Cornerstone of Synthesis: The 1,3-Dipolar Cycloaddition
A prevalent and highly effective method for constructing the indolizine core is the 1,3-dipolar cycloaddition reaction.[9][10] This reaction typically involves the in situ generation of a pyridinium ylide, which then acts as a 1,3-dipole, reacting with a suitable dipolarophile, such as an activated alkyne or alkene.[9][11][12] When electron-deficient alkynes like prop-2-ynoate derivatives are used, the reaction proceeds to directly form the aromatic indolizine ring system.[11]
The general mechanism involves the reaction of a pyridine derivative with an α-halocarbonyl compound to form a pyridinium salt. In the presence of a base, this salt is deprotonated to generate the pyridinium ylide. This ylide then undergoes a [3+2] cycloaddition with the prop-2-ynoate derivative.[13] Subsequent aromatization, often through the elimination of a leaving group or oxidation, yields the final indolizine product.[14]
Visualizing the Core Reaction: 1,3-Dipolar Cycloaddition
Caption: General workflow for indolizine synthesis via 1,3-dipolar cycloaddition.
Synthetic Strategies and Protocols
The synthesis of fluorinated indolizines can be approached through various strategies, including one-pot multi-component reactions and metal-catalyzed methodologies.[15][16][17] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One-Pot, Metal-Free Synthesis
Transition-metal-free approaches are highly desirable as they avoid potential contamination of the final product with metal residues, which is a significant concern in pharmaceutical development.[18][19]
Protocol: Metal-Free Synthesis of Ethyl 2-(trifluoromethyl)-1-phenylindolizine-7-carboxylate
This protocol is adapted from methodologies involving cascade Michael/SN2/aromatization reactions.[18][20]
Materials:
-
2-Substituted pyridine (e.g., ethyl isonicotinate)
-
Bromonitroalkene (e.g., 2-bromo-2-nitro-1-phenylethene)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
To a sealed tube, add the 2-substituted pyridine (0.15 mmol), the bromonitroalkene (0.1 mmol), and Na₂CO₃ (1.5 equiv) in THF (1.0 mL).
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated indolizine.
Causality Behind Experimental Choices:
-
Base (Na₂CO₃): A mild base is used to facilitate the initial Michael addition and the subsequent elimination steps without promoting unwanted side reactions.
-
Solvent (THF): THF is a suitable aprotic solvent that effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
-
Temperature (60 °C): This temperature provides sufficient energy to overcome the activation barrier for the cyclization and aromatization steps without causing decomposition of the starting materials or products.
Gold-Catalyzed Multicomponent Synthesis
Gold catalysts have emerged as powerful tools for the synthesis of complex heterocyclic systems due to their unique reactivity, particularly in activating alkynes.[16][21][22][23][24]
Protocol: Gold-Catalyzed Synthesis of N-substituted-1-amino-3-arylindolizines
This protocol is based on the gold-catalyzed multicomponent coupling/cycloisomerization of aldehydes, amines, and alkynes.[16][22][24]
Materials:
-
Heteroaryl aldehyde (e.g., pyridine-2-carboxaldehyde)
-
Secondary amine (e.g., morpholine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Gold catalyst (e.g., NaAuCl₄·2H₂O)
-
Solvent (optional, e.g., water)
Procedure:
-
In a reaction vial, combine the heteroaryl aldehyde (1.0 mmol), secondary amine (1.2 mmol), and terminal alkyne (1.5 mmol).
-
Add the gold catalyst (e.g., 1-5 mol%).
-
The reaction can be performed solvent-free or in water. For solvent-free conditions, heat the mixture at 60 °C. For reactions in water, stir vigorously at the same temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1.5 to 3 hours.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the aminoindolizine product.
Causality Behind Experimental Choices:
-
Gold Catalyst: Gold(III) salts are effective in catalyzing both the initial Mannich-type reaction to form a propargylamine intermediate and the subsequent intramolecular cyclization.[22]
-
Solvent-Free/Water: These conditions align with the principles of green chemistry, reducing the use of hazardous organic solvents.[25] Water can sometimes accelerate the reaction due to hydrophobic effects.
Visualizing the Synthetic Workflow
Caption: Comparative workflows for metal-free and gold-catalyzed indolizine synthesis.
Data Summary and Comparison
The following table summarizes typical reaction conditions and outcomes for the synthesis of indolizine derivatives, providing a comparative overview of different methodologies.
| Method | Catalyst | Key Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Metal-Free Cascade | None | 2-Pyridylacetates, Bromonitroolefins | THF | 60 | 24 | up to 99 | [18] |
| Gold-Catalyzed MCR | NaAuCl₄·2H₂O | Aldehyde, Amine, Alkyne | Solvent-free/H₂O | 60 | 1.5-3 | up to 95 | [22] |
| Copper-Catalyzed | Cu(I) | Pyridinium Ylide, α-CF₃ Ketone | Not specified | Ambient | Not specified | Moderate-Good | [26] |
| One-Pot (TEMPO) | None (TEMPO as oxidant) | α-Halo Ketone, Pyridine, Alkene | DMF | 120 | 4 | up to 98 | [14] |
Conclusion and Future Outlook
The synthesis of fluorinated indolizines from prop-2-ynoate derivatives and other related precursors offers a robust and versatile platform for the development of novel therapeutic agents. Both metal-free and metal-catalyzed approaches provide efficient routes to these valuable compounds.[16][18] The choice of synthetic strategy allows for fine-tuning of the substitution patterns on the indolizine core, enabling the exploration of structure-activity relationships. As our understanding of the role of fluorine in medicinal chemistry continues to grow, the development of new and improved synthetic methodologies for accessing fluorinated heterocycles will remain a critical area of research.[3][8][27] Future efforts will likely focus on developing even more atom-economical, enantioselective, and environmentally benign synthetic routes.[28][29]
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Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(34), 7804–7828. [Link]
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- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. ijettjournal.org [ijettjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]
- 15. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transition-metal-free synthesis of indolizines via [3 + 2]-annulation from α-bromoenals and 2-substituted azaarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water [organic-chemistry.org]
- 23. Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gold-catalyzed multicomponent synthesis of aminoindolizines from aldehydes, amines, and alkynes under solvent-free conditions or in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Application Note: Click Chemistry Applications of Fluoropyridine Alkynes
Executive Summary
Fluoropyridine alkynes represent a specialized class of bifunctional reagents that bridge the gap between rapid chemical synthesis and high-performance biological imaging. Their utility is derived from two synergistic chemical properties: the electron-deficient pyridine ring, which facilitates nucleophilic aromatic substitution (
This guide details the application of fluoropyridine alkynes in two critical domains:
-
PET Radiochemistry: As prosthetic groups (e.g., [
F]FPyKYNE) for mild, site-specific labeling of sensitive biomolecules (peptides, antibodies).[1] -
Medicinal Chemistry: As building blocks for installing metabolically stable fluorinated heterocycles into drug scaffolds via fragment-based discovery.[2]
Scientific Foundation & Mechanism
The Fluoropyridine Advantage
In drug design and radiochemistry, the 2-fluoropyridine motif is superior to simple fluorobenzenes due to:
-
Metabolic Stability: The nitrogen atom lowers the HOMO energy, making the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Reactivity: The electronegative nitrogen activates the ortho- and para-positions, allowing for facile introduction of nucleophiles (including
F-fluoride) under milder conditions than those required for benzene rings.
Reaction Workflow
The primary workflow involves a two-step "Connect-and-Click" approach. First, the fluorine moiety (often an isotope) is installed via
Figure 1: Sequential workflow for generating fluoropyridine conjugates. Step 1 utilizes the activated pyridine ring for fluorination. Step 2 utilizes the alkyne for bioorthogonal ligation.
Protocol A: Radiosynthesis of [ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> F]FPyKYNE for PET Imaging[5]
Context: Direct radiofluorination of peptides is often impossible due to the harsh conditions (high heat, basicity) required. [
Materials
-
Precursor: 2-nitro-3-(pent-4-yn-1-yloxy)pyridine or trimethylammonium triflate analog.
-
Isotope: [
F]Fluoride (produced via cyclotron).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / Potassium Carbonate (
). -
Solvent: Anhydrous DMSO.
Step-by-Step Methodology
-
Activation:
-
Trap aqueous [
F]fluoride on a QMA carbonate ion exchange cartridge. -
Elute into a reaction vessel with K222/
solution (in MeCN/H2O). -
Critical Step: Azeotropically dry the mixture at 100°C under a stream of inert gas (He or Ar) with acetonitrile additions (3x) to remove all water. Reasoning: Naked fluoride is only nucleophilic in the absence of hydration shells.
-
-
Labeling:
-
Add Precursor (5 mg) dissolved in anhydrous DMSO (0.5 mL).
-
Heat to 110°C for 10 minutes .
-
Cool to room temperature.
-
QC Check: Radio-TLC should show >90% conversion of fluoride to the organic species.
-
-
Purification (SPE):
-
Dilute reaction mixture with 10 mL water.
-
Pass through a C18 Sep-Pak cartridge.
-
Wash with water (remove unreacted
F and salts). -
Elute the [
F]FPyKYNE with 1-2 mL of acetonitrile or ethanol. -
Result: High purity prosthetic group ready for "clicking".
-
Protocol B: CuAAC Conjugation to Biomolecules
Context: "Clicking" the [
Reagents[5][6]
-
Ligand: THPTA or TBTA. Recommendation: Use THPTA for aqueous solubility and protection of the biomolecule from oxidation.
-
Catalyst:
.[2] -
Reductant: Sodium Ascorbate.[2]
Step-by-Step Methodology
-
Reaction Assembly:
-
In a microcentrifuge tube, mix:
-
Peptide-Azide (0.2–0.5 mg in 200 µL PBS, pH 7.4).
-
[
F]FPyKYNE (from Protocol A, solvent evaporated or aliquoted). -
Cu/Ligand Premix: Mix
(0.1 M) and THPTA (0.1 M) in a 1:5 ratio prior to addition. Add 20 µL of this premix. -
Sodium Ascorbate (0.5 M, fresh): Add 20 µL.
-
-
-
Incubation:
-
Incubate at Room Temperature (25°C) for 10–15 minutes .
-
Note: Unlike uncatalyzed reactions, CuAAC is rapid.[3] Extended heating is unnecessary and may damage the peptide.
-
-
Final Purification:
-
Purify via semi-preparative HPLC (C18 column) to separate the labeled product from unlabeled peptide and hydrolyzed fluoride.
-
Formulate in saline containing <10% ethanol for injection.
-
Application Data & Performance Metrics
The following table summarizes the comparative advantages of Fluoropyridine Alkynes versus traditional prosthetic groups (e.g., [
| Feature | [ | [ | Impact |
| Labeling Time | 60–80 min (Total) | 90–120 min (Total) | Shorter time = Higher radioactive yield. |
| Conditions | Mild (Click, pH 7, RT) | Harsh (Acylation, pH 8.5) | Preserves sensitive protein structures. |
| Chemoselectivity | Bioorthogonal (Azide-Alkyne) | Non-specific (Lysine amines) | Click allows site-specific labeling; Esters label random lysines. |
| Pharmacokinetics | Low lipophilicity (Pyridine N) | Higher lipophilicity | Pyridine reduces non-specific liver uptake. |
Emerging Application: Fragment-Based Drug Discovery (FBDD)
Beyond radiochemistry, fluoropyridine alkynes are utilized in medicinal chemistry to generate libraries of triazole-linked bioisosteres.
Protocol Summary:
-
Library Generation: A central scaffold containing an azide is distributed into a 96-well plate.
-
Diversity Elements: Distinct fluoropyridine alkynes (varied by substitution pattern: 2-F, 3-F, methyl groups) are added to each well.
-
On-DNA Synthesis: This chemistry is compatible with DNA-Encoded Libraries (DEL) due to the high fidelity of CuAAC, allowing screening of millions of fluorinated fragments against protein targets.
References
-
Kuhnast, B., et al. (2008). "[18F]FPyKYNE, a fluoropyridine-based alkyne reagent designed for the fluorine-18 labelling of macromolecules using click chemistry."[5] Journal of Labelled Compounds and Radiopharmaceuticals.
-
Inkster, J. A. H., et al. (2008). "Radiosynthesis and bioconjugation of [18F]FPy5yne, a prosthetic group for the 18F labeling of bioactive peptides."[5] Journal of Labelled Compounds and Radiopharmaceuticals.
-
Dolle, F. (2007). "[18F]Fluoropyridines: From conventional radiotracers to the labeling of macromolecules." Springer.
-
Hou, Z., et al. (2023). "Bioorthogonal Fluoride-Responsive Azide and Alkynyl Pyridinium Click Cycloaddition."[6] Organic Letters.
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonal Fluoride-Responsive Azide and Alkynyl Pyridinium Click Cycloaddition in Vitro and in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Unwanted Polymerization of Alkynyl Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. I am your virtual Senior Application Scientist, and this guide is designed to provide you with in-depth, field-proven insights into a common yet challenging issue: the unwanted polymerization of alkynyl esters during chemical reactions. Alkynyl esters are powerful building blocks, but their high reactivity can lead to oligomerization or polymerization, resulting in decreased yields, complex purification challenges, and reaction failures.
This guide moves beyond simple protocols to explain the underlying mechanisms of polymerization, empowering you to diagnose problems and implement robust, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Why are my alkynyl ester reactions turning into an insoluble mass or viscous oil?
A: This is a classic sign of uncontrolled polymerization. Alkynyl esters, particularly terminal ones, are susceptible to several polymerization pathways that can be initiated by heat, residual metal catalysts, or trace impurities like oxygen. The primary culprits are typically metal-catalyzed homocoupling (Glaser coupling), radical polymerization, and thermal polymerization.[1][2]
Q2: What is Glaser coupling and how does it affect my reaction?
A: Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form a diyne.[1] In the context of your reaction, this is a dimerization or oligomerization side-reaction that consumes your starting material and introduces impurities. It is especially prevalent in copper-co-catalyzed cross-coupling reactions like the Sonogashira coupling, particularly when oxygen is not rigorously excluded.[3][4]
Q3: Can I store my alkynyl ester monomer as-is after purchase?
A: It is highly inadvisable to store purified alkynyl esters without a polymerization inhibitor, especially if they are terminal alkynes.[2] Monomers can undergo slow polymerization over time when exposed to light, heat, or air. For safe transport and storage, they are often supplied with small amounts of inhibitors like 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ).[2][5]
Q4: What is the difference between a polymerization "inhibitor" and a "retarder"?
A: A true inhibitor provides a distinct induction period during which no polymerization occurs; it is consumed in the process, and once depleted, polymerization proceeds at its normal rate.[2] A retarder, on the other hand, does not provide an induction period but slows down the overall rate of polymerization.[2] For reaction control, you are often looking for an inhibitor to prevent unwanted initiation.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with a focus on causality and actionable solutions.
Issue 1: Unexpected Polymer Formation in Metal-Catalyzed Reactions (e.g., Sonogashira, CuAAC)
-
Observed Problem: During a Sonogashira or "Click" (CuAAC) reaction, you observe significant formation of homocoupled diyne byproducts, or your product shows a bimodal molecular weight distribution in GPC analysis, indicating dimer/oligomer formation.[3] The reaction mixture may also turn dark or black, suggesting catalyst decomposition.
-
Potential Causes & Mechanisms:
-
Glaser-Hay Homocoupling: The primary cause is the presence of a Cu(I) catalyst and an oxidant (typically O₂). The Cu(I) is oxidized, which then facilitates the coupling of two terminal alkynes.[1] This is a very common side reaction.
-
Catalyst Decomposition: High temperatures or incompatible solvents (like THF in some cases) can lead to the formation of palladium black, which can have unpredictable catalytic activity and promote side reactions.
-
Other Metal-Catalyzed Pathways: Depending on the metal used (e.g., Rh, Ta, Mo), direct polymerization of the alkyne can occur through mechanisms like insertion polymerization or metathesis.[6][7]
-
-
Recommended Solutions:
-
Rigorous Inert Atmosphere: This is the most critical first step.
-
Protocol: Use a Schlenk line or glovebox. Degas all solvents (3-4 freeze-pump-thaw cycles are recommended) and reagents. Purge the reaction flask thoroughly with an inert gas (Argon or Nitrogen) before adding reagents.
-
-
Add a Reducing Agent: To prevent the oxidation of Cu(I) required for Glaser coupling.
-
Employ a "Copper-Free" Sonogashira Protocol: Eliminating the primary catalyst for homocoupling is a highly effective strategy.[9][10]
-
Protocol: Utilize a palladium catalyst system (e.g., Pd(PPh₃)₄) with an appropriate amine base (like triethylamine or diisopropylamine) in the complete absence of a copper co-catalyst. These reactions may require slightly higher temperatures.[9]
-
-
Protect the Terminal Alkyne: This is a robust, albeit multi-step, solution.
-
Protocol: Protect the terminal alkyne with a silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[11] The silyl group physically blocks the terminal proton, preventing homocoupling. The reaction is performed, and the silyl group is then selectively removed post-reaction using conditions like potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF).[11][12]
-
-
Issue 2: Polymerization During Workup or Purification
-
Observed Problem: The reaction appears clean by TLC or crude NMR, but upon exposure to air during workup (e.g., extraction, filtration) or during purification (e.g., column chromatography), you observe polymerization. This has been specifically documented in ATRP synthesis of alkyne-functional polymers.[3][4]
-
Potential Causes & Mechanisms:
-
Post-Reaction Glaser Coupling: The residual Cu(I) catalyst from your reaction becomes highly active for homocoupling the moment it is exposed to atmospheric oxygen.[3]
-
Radical Initiation: Trace peroxides formed by air exposure can initiate radical polymerization of the activated alkyne-ester system.
-
-
Recommended Solutions:
-
Low-Temperature Workup: Drastically slow down the rate of the unwanted coupling reaction.
-
Protocol: Before exposing the reaction mixture to air, cool it to a low temperature (e.g., 0 °C to -20 °C). Perform the initial workup steps, such as quenching and extraction, while maintaining the low temperature.[4]
-
-
Immediate Catalyst Removal: Remove the problematic catalyst before significant polymerization can occur.
-
Protocol: At the end of the reaction (and before air exposure), pass the mixture through a short plug of neutral alumina or silica gel to remove the metal catalysts. Alternatively, add a strong chelating agent to sequester the copper.
-
-
Quench with a Reducing Agent: Add a reducing agent at the end of the reaction to keep the copper in its Cu(I) state even upon air exposure, preventing the oxidative coupling cycle.[3][8]
-
Issue 3: Spontaneous Polymerization During Distillation or Heating
-
Observed Problem: When attempting to purify the alkynyl ester monomer by distillation or when running a reaction at elevated temperatures (>80-100 °C), the material polymerizes in the flask.[2]
-
Potential Causes & Mechanisms:
-
Recommended Solutions:
-
Add a Processing Inhibitor: Use a "true inhibitor" or "retarder" designed for high-temperature processing.
-
Use Vacuum Distillation: Lower the boiling point of your compound to reduce the required distillation temperature, thereby minimizing the risk of thermal initiation.
-
Avoid Excessive Heating: If possible, conduct reactions at the lowest effective temperature. Every 10 °C increase can significantly raise the rate of unwanted side reactions.
-
Key Experimental Protocols & Data
Protocol 1: General Use of Radical Inhibitors
This protocol provides guidelines for selecting and using common radical inhibitors for storage and reaction.
Table 1: Common Radical Inhibitors for Alkynyl Esters
| Inhibitor | Typical Concentration | Use Case | Removal Method |
|---|---|---|---|
| 4-Methoxyphenol (MEHQ) | 100-500 ppm | Storage & Reaction | Basic wash (e.g., 1M NaOH) |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | Storage & Reaction | Column Chromatography, Distillation |
| 4-tert-Butylcatechol (TBC) | 50-200 ppm | Storage | Basic wash (e.g., 1M NaOH) |
| Phenothiazine | 50-200 ppm | High-Temp Reactions / Distillation | Column Chromatography |
Data synthesized from sources[2] and[5].
Step-by-Step Application:
-
For Storage: Add the recommended amount of MEHQ or TBC to the purified monomer. Store the container in a cool, dark place, and ensure the headspace is filled with an inert gas.
-
For Reaction: If your reaction is sensitive to radicals, add BHT or MEHQ directly to the reaction mixture. Note that phenolic inhibitors may interfere with certain catalysts, so a preliminary compatibility test is advised.
-
Removal: Before use in a subsequent step where the inhibitor might interfere, it can be removed. For phenolic inhibitors like MEHQ and TBC, a simple extraction with an aqueous base is effective. BHT and phenothiazine are less acidic and typically require removal by chromatography or distillation.
Visualizing the Problem: Polymerization Pathways & Troubleshooting
Understanding the competing reaction pathways is key to effective troubleshooting. The diagrams below illustrate these concepts.
Diagram 1: Competing Fates of an Alkynyl Ester
This diagram shows the desired reaction pathway versus the common undesired polymerization side reactions.
Caption: Flowchart of desired vs. undesired reaction pathways.
Diagram 2: Troubleshooting Workflow
Use this decision tree to diagnose the cause of polymerization in your experiment.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization Inhibitors | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 12. "Determining the Stability of Alkyne Protecting Groups and Degradable L" by Sheeba Bali [digitalcommons.bard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Side Reactions in Fluorinated Pyridine Ester Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of hydrolyzing fluorinated pyridine esters while minimizing unwanted side reactions. Our focus is on providing practical, mechanistically grounded solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the hydrolysis of fluorinated pyridine esters?
The primary side reaction of concern is the nucleophilic aromatic substitution (SNAr) of the fluorine atom by the hydroxide base, leading to the formation of a hydroxypyridine derivative. This is especially prevalent in pyridines where the fluorine atom is activated by electron-w-drawing groups, such as the ester itself, and its position relative to the ring nitrogen.[1] Another potential side reaction is aminolysis if the reaction is not properly quenched or if ammonia or primary/secondary amines are present.
Q2: Why is my reaction yield low and a complex mixture of products observed?
Low yields and product mixtures often stem from competing SNAr reactions. The fluorine atoms on a pyridine ring can be susceptible to displacement by nucleophiles, a reactivity that is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[2] The conditions required for ester hydrolysis (strong base, elevated temperatures) can also promote this unwanted substitution. Careful selection of reaction parameters is crucial to favor hydrolysis over SNAr.
Q3: Can I use acidic conditions for hydrolysis to avoid SNAr?
Acid-catalyzed hydrolysis is a viable alternative to base-mediated methods.[3][4] It avoids the use of a strong nucleophilic base, thereby reducing the likelihood of SNAr. The reaction typically involves heating the ester in the presence of a strong acid and excess water. However, the acidic conditions might not be suitable for all substrates, especially those containing acid-labile functional groups.
Troubleshooting Guide: Diagnosis and Solutions
This section provides a more detailed approach to troubleshooting common issues encountered during the hydrolysis of fluorinated pyridine esters.
Issue 1: Significant Formation of Hydroxylated Byproduct (Defluorination)
Diagnosis: The presence of a significant amount of the corresponding hydroxypyridine carboxylic acid, confirmed by techniques like NMR or LC-MS, indicates that SNAr is a major competing pathway.
Core Problem: The reaction conditions are too harsh, favoring the kinetically competitive SNAr pathway over the desired ester hydrolysis. The high electronegativity of fluorine makes the carbon atom it's attached to highly electrophilic and susceptible to nucleophilic attack.[1]
Solutions:
-
Choice of Base: The strength and concentration of the base are critical.
-
Recommendation: Use a milder base like lithium hydroxide (LiOH) or potassium carbonate (K2CO3) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][6] Weaker bases are less nucleophilic and can selectively promote ester hydrolysis.
-
Rationale: Stronger bases increase the rate of both hydrolysis and SNAr. However, SNAr is often more sensitive to the nucleophilicity of the base. By using a less nucleophilic base, the rate of SNAr can be disproportionately decreased compared to hydrolysis.
-
-
Temperature Control:
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable rate of hydrolysis. Start at room temperature and slowly increase if necessary.
-
Rationale: SNAr reactions typically have a higher activation energy than ester hydrolysis.[7] Therefore, lowering the reaction temperature will have a more pronounced effect on slowing down the SNAr reaction.
-
-
Solvent System:
-
Recommendation: Employ a mixture of an organic solvent and water (e.g., THF/water, dioxane/water).[6]
-
Rationale: A co-solvent system can improve the solubility of the starting material and allow for more homogeneous reaction conditions at lower temperatures. Polar aprotic solvents can sometimes accelerate SNAr reactions, so their use should be carefully considered.[8][9]
-
Experimental Protocol: Mild Hydrolysis of a Fluorinated Pyridine Ester
-
Dissolve the fluorinated pyridine ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add 1.1 to 1.5 equivalents of lithium hydroxide monohydrate (LiOH·H₂O).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, gently warm the mixture to a maximum of 40-50 °C.
-
Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4 to protonate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Incomplete Conversion or Stalled Reaction
Diagnosis: Monitoring the reaction shows a significant amount of unreacted starting material even after prolonged reaction times.
Core Problem: The hydrolysis conditions are too mild, or the ester is sterically hindered. Fluorine substitution can also influence the electronics of the ester, potentially making it less reactive towards hydrolysis under certain conditions.[10][11]
Solutions:
-
Increase Base Equivalents:
-
Recommendation: Gradually increase the equivalents of the base (e.g., from 1.1 to 2.0 equivalents).
-
Rationale: For sterically hindered esters, a higher concentration of the nucleophile may be required to drive the reaction to completion.
-
-
Alternative Hydrolysis Methods:
-
Enzymatic Hydrolysis:
-
Acid-Catalyzed Hydrolysis:
-
Recommendation: Reflux the ester in a mixture of a strong acid (e.g., 6N HCl or a mixture of HBr and acetic acid) and water.[14]
-
Rationale: This method avoids strong nucleophilic bases. However, be mindful of potential degradation of other functional groups.
-
-
Data Summary: Comparison of Hydrolysis Conditions
| Method | Base/Acid | Solvent | Temperature (°C) | Key Advantage | Potential Drawback |
| Standard Basic | NaOH / KOH | Water/Alcohol | 50-100 | Fast reaction rates | High risk of SNAr |
| Mild Basic | LiOH / K₂CO₃ | THF/Water | 25-50 | Reduced SNAr | Slower reaction rates |
| Acidic | HCl / HBr | Water/Acetic Acid | Reflux | Avoids nucleophilic SNAr | Harsh conditions for sensitive groups |
| Enzymatic | Lipase | Buffer/Co-solvent | 25-40 | High selectivity, mild conditions | Substrate specificity, cost |
Issue 3: Difficulty in Product Isolation and Purification
Diagnosis: The final product is difficult to extract from the aqueous phase or co-elutes with byproducts during chromatography.
Core Problem: Pyridine carboxylic acids can be highly polar and water-soluble, especially in their salt form.
Solutions:
-
Careful pH Adjustment:
-
Recommendation: After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the pyridine carboxylic acid. This will minimize its solubility in water and facilitate extraction.
-
Rationale: At its isoelectric point, the amino acid exists as a zwitterion with a net neutral charge, reducing its affinity for the aqueous phase.
-
-
Extraction Solvent:
-
Recommendation: Use a more polar organic solvent for extraction, such as a mixture of chloroform and isopropanol. In some cases, continuous liquid-liquid extraction may be necessary.
-
Rationale: Standard extraction solvents like ethyl acetate may not be polar enough to efficiently extract highly polar pyridine carboxylic acids.
-
-
Purification Strategy:
-
Recommendation: If chromatography is challenging, consider crystallization or derivatization to facilitate purification.
-
Rationale: Converting the carboxylic acid to a less polar ester or amide derivative can simplify chromatographic separation. The desired acid can then be regenerated in a subsequent step.
-
Mechanistic Considerations
Understanding the underlying reaction mechanisms is key to rationally designing your experimental conditions.
Desired Reaction: Ester Hydrolysis
The base-catalyzed hydrolysis of an ester proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylate salt.
Competing Side Reaction: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the nucleophilic attack of the hydroxide ion on the carbon atom bearing the fluorine atom. This forms a resonance-stabilized Meisenheimer complex. The departure of the fluoride leaving group then yields the hydroxypyridine product. The rate of this reaction is highly dependent on the electronic properties of the pyridine ring and the position of the fluorine atom.[1][15]
Visualizing the Reaction Pathways
Caption: Competing pathways of ester hydrolysis and SNAr.
Analytical Methods for Monitoring Reaction Progress
To effectively troubleshoot and optimize your reaction, it is essential to have reliable analytical methods to monitor the consumption of the starting material and the formation of products and byproducts.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of the reaction. Use a suitable solvent system that provides good separation between the starting material, product, and potential byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the relative amounts of each component in the reaction mixture and confirms their molecular weights. This is invaluable for identifying unexpected side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for characterizing the final product and identifying byproducts. ¹⁹F NMR is particularly useful for detecting any defluorination.[16]
References
-
Hartwig, J. F. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
-
Kim, S., et al. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. [Link]
-
Dolci, C., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. [Link]
-
Science.gov. (n.d.). nucleophilic fluorination reactions: Topics by Science.gov. [Link]
-
Kim, S., et al. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Sun, H., & DiMagno, S. G. (2005). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ResearchGate. [Link]
-
Nielsen, S. F., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]
-
Cobb, S. L., & Brittain, W. D. G. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega. [Link]
-
Science.gov. (n.d.). fluorinated ester co-solvents: Topics by Science.gov. [Link]
-
Skrob, A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
-
Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC. [Link]
-
Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]
-
Kubota, K., et al. (2025). Mechanochemical solid-state SNAr fluorination of aromatic chlorides using a KF/Et4NCl system. Green Chemistry. [Link]
-
Giuffredi, G. T., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]
-
Juaristi, E., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. [Link]
-
Gouverneur, V., & Tredwell, M. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]
-
Hiraoka, K., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]
-
Butt, C. M., et al. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. PubMed. [Link]
-
Cobb, S. L., & Brittain, W. D. G. (2022). One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). Organic & Biomolecular Chemistry. [Link]
-
Mokhir, A., et al. (2008). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. Journal of the American Chemical Society. [Link]
-
Gouverneur, V., & Tredwell, M. (2016). Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances. [Link]
-
Montilla-Verdú, G., et al. (2025). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]
-
Dasu, K., et al. (2012). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. ResearchGate. [Link]
-
Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
-
Castro, E. A., et al. (2001). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. RSC Publishing. [Link]
-
Srogl, J., et al. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. [Link]
-
Van Vranken, D. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Beier, P., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC. [Link]
-
Mokhir, A., et al. (2008). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. ResearchGate. [Link]
-
ChemRxiv. (2026). A Modular Approach to meta-Fluorinated Pyridines. [Link]
-
Unknown. (2018). HYDROLYSIS REACTIONS. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
-
Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]
-
ResearchGate. (n.d.). Synthesis and Hydrolysis of Aryl Fluoroglycosides. [Link]
Sources
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- 15. nucleophilic fluorination reactions: Topics by Science.gov [science.gov]
- 16. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
thermal stability issues of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate
Topic: Thermal Stability & Handling Guide
Ticket ID: #T-FP-PROPIOLATE-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is a highly electron-deficient conjugated alkyne. Its thermal instability stems from the synergistic electron-withdrawing effects of the ethyl ester , the pyridine nitrogen , and the 5-fluoro substituent .
This molecule acts as a potent Michael acceptor and a dienophile . Users frequently report "black tar" formation during distillation or bulk storage. This guide addresses the root causes of these failures: thermal polymerization and nucleophilic degradation .
Module 1: Critical Safety & Characterization
Q: Is this compound explosive?
A: It must be treated as a Potential Energetic Material (PEM) until proven otherwise.
Conjugated alkynyl esters possess high potential energy. While not typically "explosive" like azides, they are prone to rapid, exothermic decomposition (runaway polymerization) if heated above their onset temperature (
Q: How do I determine the safe processing temperature?
A: Do not rely on literature boiling points. You must generate a Differential Scanning Calorimetry (DSC) trace for your specific batch.
Protocol: Thermal Stability Assessment
-
Instrument: DSC (e.g., TA Instruments Q2000).
-
Sample: 2–5 mg in a hermetically sealed gold or high-pressure steel pan. (Do not use crimped aluminum pans; volatile decomposition products can burst them).
-
Ramp: 5°C/min from 25°C to 250°C.
-
Analysis: Look for the
(start of the exotherm).-
Rule of Thumb: Your maximum processing temperature (
) must be at least 50°C below the .
-
Decision Logic: Thermal Safety
Figure 1: Decision tree for thermal processing based on DSC data.
Module 2: Synthesis & Purification Troubleshooting
Q: My product turned into black tar during vacuum distillation. Why?
A: You triggered thermal polymerization . The 5-fluoropyridine ring pulls electron density from the alkyne, lowering its LUMO energy. At distillation temperatures (>100°C), even under vacuum, the alkyne undergoes self-reaction (radical or ionic polymerization), resulting in a complex, dark oligomeric mixture.
Corrective Action:
-
STOP Distilling: This compound should never be distilled.
-
Alternative: Use Flash Column Chromatography .
-
Stationary Phase: Silica Gel (neutralized).
-
Eluent: Hexanes/Ethyl Acetate (gradient).
-
Note: The pyridine nitrogen can streak on acidic silica. Add 1% Triethylamine (Et3N) to the eluent to prevent tailing and acid-catalyzed degradation.
-
Q: I see a new impurity peak (+18 mass units) by LC-MS. Is this thermal?
A: This is likely Hydrolysis (chemical instability), accelerated by heat.
The ester bond is activated by the electron-poor alkyne. If your solvent is "wet" (contains
Data Comparison: Degradation Modes
| Observation | Cause | Mechanism | Prevention |
|---|---|---|---|
| Black/Brown Solid | Thermal | Radical Polymerization of Alkyne | Keep T < 40°C; Add Radical Inhibitor (BHT) |
| M+18 Peak (LCMS) | Moisture | Michael Addition of
Module 3: Storage & Handling
Q: The solid degraded in the freezer after 2 months. How do I store it?
A: The compound is sensitive to moisture and UV light . Even at -20°C, trapped moisture can initiate slow hydrolysis. Furthermore, conjugated alkynes can undergo [2+2] cycloaddition under light exposure (photodimerization).
Storage Protocol:
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Flush with Argon or Nitrogen.
-
Temperature: -20°C or lower.
-
Stabilizer: For long-term storage (>6 months), consider adding 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger to prevent polymerization.
Degradation Pathway Visualization
Figure 2: Primary degradation pathways driven by thermal and environmental factors.
References
-
Anderson, H. et al. (2019). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. MDPI. Link
- Context: Discusses the high energy of alkynes and their susceptibility to Michael additions and polymeriz
-
TCI Chemicals. (2025).[1][2] Safety Data Sheet: Ethyl 3-(2-Pyridylamino)propionate (Analogous Structure). Link
- Context: Provides baseline handling data for pyridine-propionate deriv
-
Levin, V. V. et al. (2010). PPh3-catalyzed reactions of alkyl propiolates. National Institutes of Health (PubMed). Link
- Context: Details the mechanism of nucleophilic attack on propiol
-
Zhou, L. (2023). Polymerization: Its Fundamentals and Mechanism. Walsh Medical Media. Link
- Context: Explains the radical polymerization mechanisms that occur in conjug
Sources
Validation & Comparative
Technical Comparison Guide: 13C NMR Profiling of Fluorinated Pyridine Alkynes
Executive Summary
Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.
Context: Fluorinated pyridine alkynes are privileged scaffolds in modern drug discovery, serving as bioisosteres for amides and metabolic blockers. However, their structural characterization is complicated by the spin-active nature of
This guide provides a technical comparison of Fluorinated Pyridine Alkynes versus their non-fluorinated analogs and regioisomers. It focuses on the diagnostic utility of Carbon-Fluorine (
Technical Deep Dive: Spectral Characteristics
The introduction of a fluorine atom into the pyridine alkyne scaffold induces predictable perturbations in the
Comparative Spectral Data
The following table contrasts the
| Carbon Position | Parameter | Product: 3-Fluoro-2-alkynyl | Alt 1: Non-Fluorinated | Alt 2: 2-Fluoro-3-alkynyl |
| C-F (Ipso) | 158.0 - 162.0 | N/A | 160.0 - 164.0 | |
| Multiplicity | Doublet ( | Singlet | Doublet ( | |
| Ortho to F | 125.0 - 135.0 | ~122.0 - 128.0 | 120.0 - 130.0 | |
| Multiplicity | Doublet ( | Singlet | Doublet ( | |
| Alkyne (Proximal) | 85.0 - 92.0 | ~88.0 | 80.0 - 88.0 | |
| Multiplicity | Doublet ( | Singlet | Doublet ( | |
| Alkyne (Distal) | 80.0 - 88.0 | ~85.0 | 90.0 - 95.0 | |
| Multiplicity | Singlet (or weak | Singlet | Singlet (or weak |
Key Diagnostic Insight:
-
Differentiation: The magnitude of the one-bond coupling (
) is typically larger in 3-fluoropyridines (~260 Hz) compared to 2-fluoropyridines (~240 Hz) due to the proximity of the nitrogen lone pair. -
Alkyne Connectivity: In 3-fluoro-2-alkynyl systems, the alkyne carbon attached to the ring shows a distinct doublet (
), confirming the ortho relationship between the fluorine and the alkyne.
Experimental Workflow & Protocol
To ensure reproducibility and accurate extraction of coupling constants, the following synthesis and characterization workflow is recommended.
Synthesis: Sonogashira Coupling
The synthesis of fluorinated pyridine alkynes is most efficiently achieved via Palladium-catalyzed Sonogashira cross-coupling.
Protocol:
-
Reagents: 3-Fluoro-2-bromopyridine (1.0 eq), Terminal Alkyne (1.2 eq),
(0.05 eq), CuI (0.10 eq). -
Solvent/Base: Anhydrous THF/Et3N (3:1 ratio).
-
Conditions: Degas solvents with Argon. Stir at Room Temperature (or 50°C for sterically hindered substrates) for 4-12 hours.
-
Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient).
NMR Acquisition Parameters
Accurate measurement of
-
Instrument: 400 MHz or higher (100 MHz for
C). -
Solvent:
(Reference: 77.16 ppm) or (Reference: 39.52 ppm).[1] -
Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds (essential for quaternary carbons like C-F and Alkyne).
-
Scans (NS): Minimum 1024 to resolve low-intensity splitting of quaternary carbons.
-
Processing: Apply exponential multiplication (LB = 1.0 - 2.0 Hz) to reduce noise, though this may slightly broaden multiplets.
Visualization of Logic & Workflow
Structural Assignment Workflow
The following diagram outlines the logical flow for synthesizing and verifying the structure of a fluorinated pyridine alkyne.
Caption: Logical workflow for the synthesis and structural verification of fluorinated pyridine alkynes using 13C NMR markers.
Regioisomer Decision Tree
Distinguishing between a 2-fluoro and a 3-fluoro pyridine core is critical.
Caption: Decision tree for distinguishing 2-fluoro vs 3-fluoro pyridine isomers based on coupling constant magnitude and splitting patterns.
References
-
Doddrell, D., et al. (1976). "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Razafindrainibe, F., et al. (2021). "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds." European Journal of Organic Chemistry. [Link]
-
Reich, H. J. (2020). "NMR Spectroscopy – 13C NMR Coupling Constants." University of Wisconsin-Madison. [Link]
-
Magritek. (2014). "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek Application Notes. [Link]
Sources
Technical Comparison Guide: IR Spectroscopy of Alkyne Ester Functional Groups
Executive Summary
In drug development and organic synthesis, alkynoate esters (conjugated alkyne esters) function as critical intermediates, particularly as Michael acceptors and precursors for "Click" chemistry (CuAAC). Distinguishing these functional groups from their alkene analogs or isolated starting materials is a frequent analytical challenge.
This guide objectively compares the infrared (IR) spectral performance of alkyne esters against saturated and alkenyl alternatives. It synthesizes experimental data to demonstrate that alkyne esters exhibit a unique "tug-of-war" between inductive and resonance effects , resulting in diagnostic carbonyl shifts that differ from standard
Mechanistic Insight: The Electronic "Tug-of-War"
To accurately interpret the IR spectrum of an alkyne ester (e.g., methyl propiolate), one must understand the competing electronic forces acting on the carbonyl bond. Unlike simple alkenes, the alkyne triple bond introduces a strong inductive effect.
-
Resonance Effect (Lowering $ \nu $): Conjugation allows delocalization of
-electrons between the C C and C=O bonds, reducing the double-bond character of the carbonyl and lowering its stretching frequency. -
Inductive Effect (Raising $ \nu $): The
-hybridized carbons of the alkyne are significantly more electronegative than or carbons. This withdraws electron density through the -framework, shortening the C=O bond and increasing its force constant (and frequency).
The Result: While conjugation typically lowers the C=O frequency by ~20–40 cm
Visualization: Electronic Effects on Vibrational Frequency
Figure 1: Schematic of competing electronic effects determining the carbonyl frequency in alkyne esters.
Comparative Performance Analysis
The following data compares the spectral "fingerprint" of alkyne esters against their saturated and alkene analogs. Data is derived from gas-phase and condensed-phase experimental studies [1, 4, 10].
Table 1: Carbonyl (C=O) and Unsaturation Peaks
| Functional Group | Compound Example | C=O Stretch ( | Unsaturation Stretch (C-C) | Diagnostic Note | |
| Saturated Ester | Methyl Propionate | 1740–1750 cm⁻¹ | Reference | N/A | Clean baseline >2000 cm⁻¹. |
| Alkene Ester | Methyl Acrylate | 1720–1730 cm⁻¹ | -20 cm⁻¹ | 1635–1645 cm⁻¹ (Med) | Strong conjugation shift; C=C is IR active. |
| Alkyne Ester | Methyl Propiolate | 1725–1740 cm⁻¹ | -10 cm⁻¹ | 2110–2130 cm⁻¹ (Strong*) | Sharpest diagnostic peak. C |
*Note: Isolated internal alkynes (e.g., 2-butyne) have very weak or invisible C
Table 2: Terminal vs. Internal Alkyne Ester Differentiation
| Feature | Terminal Alkyne Ester (H-C | Internal Alkyne Ester (R-C |
| ~3300 cm⁻¹ (Strong, Sharp) | Absent | |
| C | ~2120 cm⁻¹ | ~2210–2240 cm⁻¹ |
| Detection Limit | High (due to strong C-H dipole) | Moderate (relies on C |
Experimental Protocol: Monitoring "Click" Reactions
A primary application of IR in drug discovery is monitoring the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The disappearance of the azide and alkyne peaks validates reaction completion [13, 20].
Method: In-Situ ATR-FTIR Monitoring
Objective: Quantify consumption of alkynoate ester starting material.
Equipment:
-
FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
-
Resolution: 4 cm⁻¹. Scans: 16–32.
Step-by-Step Protocol:
-
Background: Clean ATR crystal with isopropanol. Collect background spectrum of ambient air.
-
Solvent Blank: Record spectrum of the pure reaction solvent (e.g., DMSO, tBuOH/H2O). Note "blind spots" where solvent absorbs strongly.
-
t=0 Measurement: Apply reaction mixture before catalyst addition.
-
Verify: Presence of Azide peak (~2100 cm⁻¹, strong/broad) and Alkyne Ester C
C (~2120 cm⁻¹, sharp). -
Self-Validation: Ensure the Carbonyl peak (~1730 cm⁻¹) is on-scale (Absorbance < 1.5).
-
-
Reaction Monitoring:
-
Add Cu catalyst.
-
Sample aliquots every 15–30 minutes (or use an in-line dip probe).
-
Endpoint Criteria: Disappearance of the ~2100 cm⁻¹ (Azide) and ~2120 cm⁻¹ (Alkyne) peaks. The Triazole product ring breathing modes (1400–1500 cm⁻¹) are often obscured, so disappearance of starting material is the most reliable metric.
-
Decision Logic for Spectral Interpretation
Figure 2: Diagnostic logic flow for identifying alkyne ester functional groups in complex mixtures.
References
-
Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. Retrieved from
-
Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Retrieved from
-
Sivaraman, B., et al. Infrared Spectra and Chemical Abundance of Methyl Propionate in Icy Astrochemical Conditions. ResearchGate. Retrieved from
-
ChemicalBook. Methyl acrylate (96-33-3) IR Spectrum. Retrieved from
-
LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Retrieved from
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Retrieved from
-
NIH National Library of Medicine. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Retrieved from
-
University of Babylon. IR Spectroscopy Tutorial: Alkynes. Retrieved from
A Comparative Guide to the Structural Elucidation of Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate: An Integrated Approach
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate, a novel compound with potential applications in medicinal chemistry. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will leverage data from closely related analogues to provide a comprehensive overview of the methodologies, their relative strengths, and the rationale behind experimental choices.
Introduction to Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is a heterocyclic organic compound featuring a fluorinated pyridine ring linked to an ethyl propiolate moiety. The presence of the electron-withdrawing fluorine atom and the conjugated system of the pyridine and alkyne groups suggests unique electronic and steric properties that are of significant interest in the design of new therapeutic agents. Accurate structural information is paramount to understanding its reactivity, potential intermolecular interactions with biological targets, and for guiding further synthetic modifications.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unparalleled accuracy in bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the solid state.
Analogue Selection and Rationale
In the absence of a published crystal structure for ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate, we turn our attention to structurally similar compounds for which crystallographic data is available. A suitable analogue is (E)-ethyl 3-(2-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate [1], which shares the key ethyl propiolate fragment. Furthermore, studies on fluorinated pyridines provide critical insights into the influence of fluorine substitution on crystal packing and intermolecular interactions.[2][3]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding precision and expertise.
The primary prerequisite for a successful X-ray diffraction experiment is the growth of high-quality single crystals. This is often the most challenging and empirical step.
Protocol: Slow Evaporation Method
-
Solvent Selection: Dissolve a small amount of the purified compound (e.g., 5-10 mg) in a minimal amount of a suitable solvent or solvent mixture. For compounds like our target, a moderately polar solvent such as ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane is a good starting point. The goal is to achieve a solution that is just saturated at room temperature.
-
Environment: Place the solution in a small, clean vial. To control the rate of evaporation, the vial can be covered with a cap containing a few small perforations or with parafilm pierced with a needle.
-
Incubation: Store the vial in a vibration-free environment at a constant, slightly cool temperature. Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form.
Causality: Slow evaporation allows for the orderly deposition of molecules onto a growing crystal lattice, minimizing defects and leading to larger, well-defined single crystals. Rapid precipitation often results in amorphous solids or microcrystalline powders unsuitable for single-crystal X-ray diffraction.
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer.
Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a cryoloop.
-
Cryo-protection: To prevent damage from the X-ray beam and to minimize thermal vibrations, the crystal is flash-cooled in a stream of liquid nitrogen (typically around 100 K).
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset is collected by rotating the crystal through a series of angles.
Causality: The diffraction pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal. The geometry and intensity of the diffraction spots contain the information about the arrangement of atoms in the unit cell.
The collected diffraction data is then processed to determine the crystal structure.
Protocol: Structure Solution and Refinement
-
Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's space group.
-
Structure Solution: Initial phases for the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of the atoms are refined against the experimental data using least-squares methods to achieve the best possible fit.
Causality: The refinement process minimizes the difference between the observed and calculated structure factors, resulting in a highly accurate and precise molecular structure.
Expected Structural Features of Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate
Based on the structures of analogous compounds, we can anticipate several key features in the crystal structure of our target molecule:
-
Planarity: The pyridine ring and the adjacent alkyne and ester groups are likely to be largely coplanar to maximize conjugation.
-
Intermolecular Interactions: The fluorine atom and the nitrogen of the pyridine ring can participate in various non-covalent interactions, such as C-H···F, C-H···N, and π-π stacking interactions, which will govern the crystal packing. The study of fluorinated pyridines has shown a systematic change in packing motifs with increasing fluorination, from herringbone to parallel arrangements.[2][3]
-
Conformation: The ethyl group of the ester may exhibit conformational flexibility.
Complementary and Alternative Techniques
While X-ray crystallography provides a detailed static picture, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecule in Motion
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information about the connectivity of atoms and their chemical environment.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystalline) | Solution |
| Information | Static 3D structure, bond lengths, bond angles | Connectivity, dynamic processes, conformation in solution |
| Strengths | High resolution, unambiguous structure determination | Provides information on molecular dynamics, no need for crystals |
| Limitations | Requires single crystals, provides a static picture | Less precise for bond lengths/angles, size limitations |
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the different chemical environments of the hydrogen and carbon atoms.
-
2D NMR: Perform experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine H-C one-bond correlations.
Causality: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in NMR spectra provide through-bond and through-space information, allowing for the assembly of the molecular structure. NMR is particularly valuable for confirming the constitution of the molecule and for studying dynamic processes such as conformational changes.[4][5]
Mass Spectrometry: The Molecular Weight and Formula
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining information about its elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph.
-
Ionization: Ionize the sample using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap).
Causality: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. This is a critical piece of information for confirming the identity of a newly synthesized compound.
Computational Chemistry: The In Silico Approach
Computational chemistry methods, particularly density functional theory (DFT), have become indispensable tools for predicting and corroborating molecular structures and properties.[6][7][8]
Comparison with Experimental Methods:
| Feature | Experimental Methods (X-ray, NMR) | Computational Chemistry |
| Nature | Direct measurement of physical properties | Theoretical calculation based on quantum mechanics |
| Strengths | Provide direct evidence of structure | Can predict structures of unknown compounds, explore reaction mechanisms, and calculate various properties |
| Limitations | Can be time-consuming and require specialized equipment | Accuracy depends on the level of theory and basis set used, requires experimental validation |
Workflow: DFT-Based Structure Optimization and Property Calculation
Caption: A typical workflow for computational structure elucidation.
Causality: By solving the Schrödinger equation for a given molecule, computational methods can predict its minimum energy geometry and a wide range of properties. Comparing calculated spectroscopic data (e.g., NMR chemical shifts) with experimental values provides strong validation for the proposed structure.
Integrated Structural Elucidation Workflow
The most robust approach to structural characterization involves the integration of multiple analytical techniques.
Caption: An integrated workflow for unambiguous structure determination.
Conclusion
The structural elucidation of a novel molecule like ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is a critical step in its development for any application. While single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional structure, its reliance on high-quality crystals necessitates the use of complementary techniques. An integrated approach, combining the strengths of X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational chemistry, provides a self-validating system for unambiguous structure determination. This comprehensive strategy not only confirms the molecular structure but also provides valuable insights into the molecule's dynamic behavior and electronic properties, which are essential for rational drug design and development.
References
-
Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1345–1355. [Link]
-
Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. OSTI.GOV. [Link]
-
Kutateladze, A. G. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Natural Product Reports, 37(11), 1484–1498. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved February 17, 2026, from [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved February 17, 2026, from [Link]
-
Baran, P. (n.d.). Modern Computational Organic Chemistry. Baran Lab. Retrieved February 17, 2026, from [Link]
-
Al-Warhi, T., Hagar, M., Al-Dies, A. M., & El-Emam, A. A. (2021). Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. Heliyon, 7(10), e08191. [Link]
-
News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
-
MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]
-
Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 115-124. [Link]
-
Evans, J. S. O. (2000). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. [Link]
-
Price, S. L. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Crystal Growth & Design, 21(9), 5267–5286. [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules. Retrieved February 17, 2026, from [Link]
Sources
- 1. Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
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- 7. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. baranlab.org [baranlab.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate
Executive Summary
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is a fluorinated heteroaromatic building block containing a reactive internal alkyne. For disposal purposes, it must be classified as Halogenated Organic Waste .[1]
Immediate Action Required:
-
DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless the entire mixture is treated as halogenated.[1]
-
DO NOT mix with strong acids or metal salts (risk of exothermic decomposition).
Chemical Profile & Hazard Identification
To ensure safe disposal, we must deconstruct the molecule into its functional hazards.[1] This analysis dictates the downstream waste management strategy.[3]
| Functional Group | Hazard Characteristic | Disposal Implication |
| Fluorine Substituent (C-F) | Halogenated Waste | Upon incineration, generates Hydrogen Fluoride (HF).[1] Must be sent to a facility with wet scrubbers. Strict segregation required. |
| Internal Alkyne (-C≡C-) | Reactivity / Instability | High energy bond. Potential for exothermic polymerization or cyclization if catalyzed by transition metals or strong Lewis acids. |
| Ester Moiety (-COOEt) | Combustibility | Increases flammability rating. Subject to hydrolysis in strong base, potentially releasing the free alkynoic acid (more reactive).[1] |
| Pyridine Ring | Toxicity / Irritant | Nitrogen-containing heterocycle.[4] Generally toxic to aquatic life and an irritant to mucous membranes. |
Waste Stream Classification
Proper regulatory classification is the foundation of compliance. Use the following codes for labeling.
| Regulatory Body | Classification | Code / Description |
| RCRA (USA) | Ignitable / Toxic | D001 (Ignitable); D022 (if chloroform used); otherwise labeled as "Halogenated Solvent Waste." |
| EU Waste Framework | Hazardous | 14 06 02 (Halogenated solvents and solvent mixtures); 16 05 06 (Lab chemicals consisting of dangerous substances). |
| GHS Labeling | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][5] Irrit.), H412 (Aquatic Chronic).[1] |
Disposal Decision Logic (Workflow)
The following decision tree outlines the operational flow for disposing of this compound in various states.
Figure 1: Decision matrix for segregating fluorinated alkyne waste. Note that cross-contamination of non-halogenated streams with fluorine mandates treating the whole volume as halogenated.[3]
Detailed Disposal Protocol
Scenario A: Solid Waste (Pure Compound)
Context: Expired shelf-life material or contaminated solid fractions.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to the theoretical risk of alkyne-metal complexation over long storage periods.
-
Transfer: Transfer the solid using a plastic or ceramic spatula. Do not use iron or steel spatulas if the compound appears degraded or discolored (potential peroxide/shock sensitivity risk).
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid."[6]
-
Chemical Name: "Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate."
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
-
Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag before placing it in the satellite accumulation area.
Scenario B: Liquid Waste (Reaction Mixtures/Rinsate)
Context: Post-reaction workup or cleaning glassware.
-
Segregation (The Golden Rule):
-
Because this molecule contains Fluorine , any solvent it is dissolved in effectively becomes Halogenated Waste .[1]
-
Example: If you dissolve 500mg of this compound in 1L of Acetone (usually non-halogenated), that 1L of Acetone must now be poured into the Halogenated Waste drum.
-
Reasoning: Incinerators for non-halogenated waste often lack the wet scrubbers necessary to neutralize the Hydrogen Fluoride (HF) gas produced when this molecule burns. Releasing HF damages the incinerator and violates emission permits [1, 2].
-
-
Compatibility Check: Ensure the waste container is not currently holding strong acids (Sulfuric, Nitric) or strong bases (Sodium Hydroxide).
-
Pouring: Use a funnel. Avoid splashing. Cap immediately.
Spill Response (SWIMS Protocol)
If a spill occurs in the laboratory:
-
S - Stop the spill: Upright the container if safe to do so.
-
W - Warn others: Notify nearby personnel.
-
I - Isolate the area: Close the fume hood sash or mark the floor area.
-
M - Minimize exposure: Wear nitrile gloves, lab coat, and safety goggles.[1] If dust is present, use an N95 or P100 respirator.[1]
-
S - Stand by / Cleanup:
-
For Solids: Do not dry sweep (creates dust).[2] Cover with wet paper towels or oil-dri/vermiculite, then scoop into a waste jar.[1]
-
For Liquids: Absorb with vermiculite or polypropylene pads.
-
Decontamination: Wipe the surface with a mild detergent solution. Do not use bleach (hypochlorite can react with amines/pyridines to form chloramines).
-
References
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link
-
BenchChem. (2025).[2] Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol (Analogous Fluorinated Pyridine Protocol).Link
-
Trofimov, A., Chernyak, N., & Gevorgyan, V. (2008).[1][10] Dual Role of Alkynyl Halides in One-Step Synthesis of Alkynyl Epoxides.[10] Journal of the American Chemical Society. (Demonstrates reactivity of alkynyl moieties). Link
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoropyridine.[11]Link
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. eurofinsus.com [eurofinsus.com]
- 5. angenechemical.com [angenechemical.com]
- 6. epa.gov [epa.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. Dual Role of Alkynyl Halides in One-Step Synthesis of Alkynyl Epoxides [organic-chemistry.org]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
